

Technical Guide: Piperonal Azine Synthesis and Characterization

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Compound of Interest

Compound Name: *N,N'*-Bis(piperonylidene)hydrazine

CAS No.: 3510-50-7

Cat. No.: B3336663

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Executive Summary

Piperonal azine is a symmetrical bishydrazone derivative synthesized through the condensation of piperonal (3,4-methylenedioxybenzaldehyde) with hydrazine.[1] As a conjugated system containing electron-rich methylenedioxy rings, it serves as a valuable precursor in the synthesis of heterocyclic compounds, a ligand in coordination chemistry, and a candidate for liquid crystal applications due to its rigid rod-like structure. This guide outlines the precise nomenclature, synthesis protocols, and characterization standards required for research applications.

Nomenclature and Chemical Identity

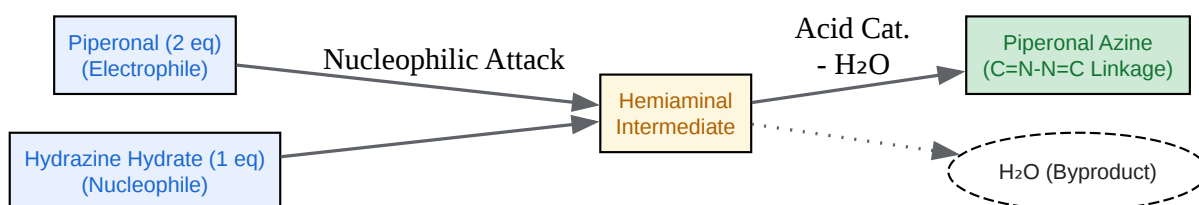
Correct nomenclature is critical for database searching and regulatory compliance.[1][2]

Identifier	Value
Common Name	Piperonal azine
Systematic IUPAC Name	1,2-bis(benzo[d][1,3]dioxol-5-ylmethylene)hydrazine
Alternative Synonyms	[1] • 3,4-Methylenedioxybenzalazine • Bis(3,4-methylenedioxybenzylidene)hydrazine[1] • Piperonalazine
Molecular Formula	C ₁₆ H ₁₂ N ₂ O ₄
Molecular Weight	296.28 g/mol
Structural Features	Symmetrical azine linkage (–C=N–N=C–) bridging two piperonyl moieties.[1][2]

Chemical Synthesis & Mechanism

Reaction Mechanism

The formation of piperonal azine proceeds via a double condensation reaction.[1][2] Hydrazine acts as a bis-nucleophile, attacking the electrophilic carbonyl carbon of two piperonal molecules. The reaction is acid-catalyzed, facilitating the elimination of water (dehydration) to form the C=N bonds.



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Figure 1: Step-wise condensation mechanism for piperonal azine synthesis.[1]

Experimental Protocol

Reagents:

- Piperonal (3,4-methylenedioxybenzaldehyde): 3.0 g (20 mmol)[1]
- Hydrazine Hydrate (80%): 0.6 mL (10 mmol)[1][2]
- Ethanol (Absolute): 30 mL
- Glacial Acetic Acid: 2-3 drops (Catalyst)[1]

Procedure:

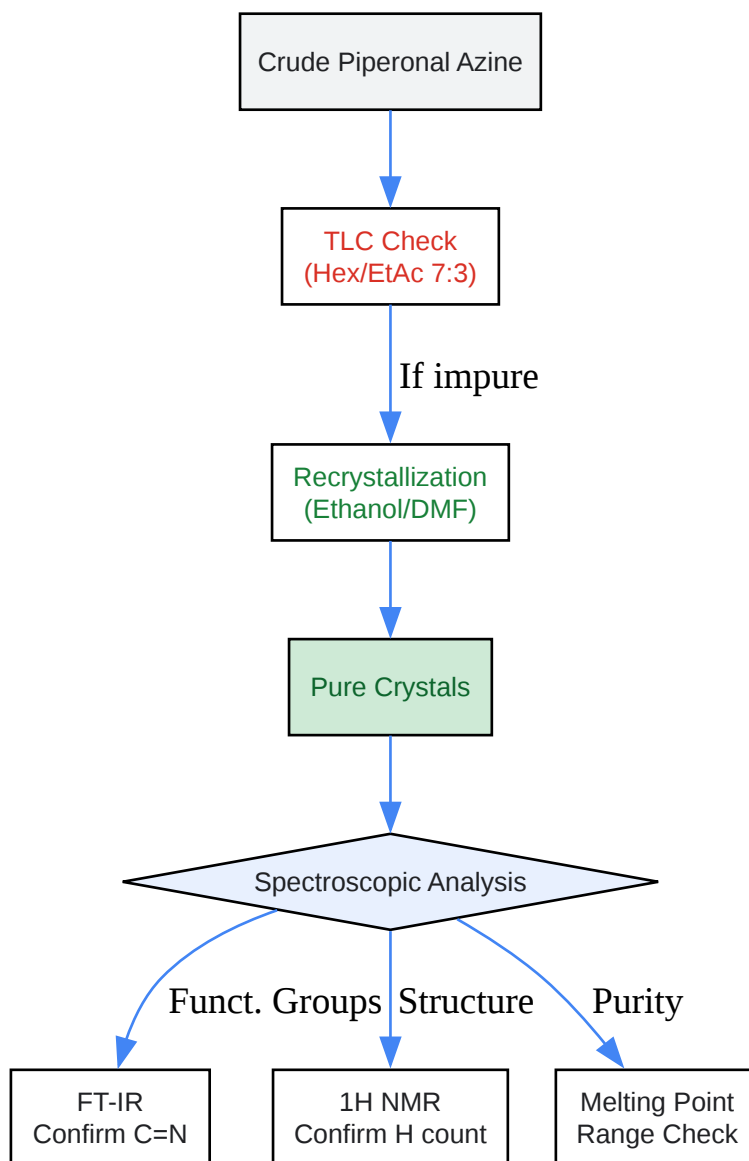
- **Dissolution:** Dissolve 3.0 g of piperonal in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Slight warming (40°C) may be required to ensure complete dissolution.[1][2]
- **Addition:** Add 0.6 mL of hydrazine hydrate dropwise to the stirring solution.
- **Catalysis:** Add 2-3 drops of glacial acetic acid. The solution may turn yellow immediately, indicating Schiff base formation.
- **Reflux:** Attach a reflux condenser and heat the mixture at 80°C (reflux) for 2–3 hours. Monitor reaction progress via TLC (Solvent: Hexane/Ethyl Acetate 7:3).
- **Precipitation:** Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The azine will precipitate as yellow crystalline solids.[2]
- **Filtration:** Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.[1][2]
- **Purification:** Recrystallize from hot ethanol or a DMF/Ethanol mixture if higher purity is required.

Physicochemical Characterization

To validate the synthesis, the following spectroscopic data should be obtained.

Technique	Expected Signal / Value	Interpretation
Appearance	Yellow needles or powder	Typical of conjugated azine systems.[1][2]
Melting Point	200–204°C (Lit.[1][2] varies)	High MP indicates rigid crystalline packing.[1][2]
FT-IR	1605–1620 cm ⁻¹ (ν C=N)	Confirms formation of imine linkage.
1250, 1030 cm ⁻¹ (ν C-O-C)	Characteristic methylenedioxy ether bands.[1][2]	
Absence of ~1690 cm ⁻¹	Disappearance of aldehyde C=O stretch.[1][2]	
¹ H NMR (DMSO-d ₆)	δ 8.5–8.6 ppm (s, 2H)	Azine protons (-CH=N-), highly deshielded.[1]
δ 6.1 ppm (s, 4H)	Methylenedioxy protons (-O-CH ₂ -O-).[1]	
δ 6.9–7.5 ppm (m, 6H)	Aromatic protons.[2]	

Characterization Workflow



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Figure 2: Logical workflow for the purification and validation of the synthesized compound.

Applications in Research

Drug Development

Hydrazone linkers (

) are pharmacophores known for:

- Antimicrobial Activity: The azine linkage can chelate transition metals (Fe, Cu), potentially disrupting metalloenzymes in pathogens.[1]
- Cytotoxicity: Derivatives of piperonal are investigated for antitumor properties, often acting as tubulin inhibitors.[1][2]

Materials Science

- Liquid Crystals: The rigid, planar structure of piperonal azine makes it a suitable mesogen for liquid crystal displays (LCDs).[1]
- Fluorescence: Due to extended conjugation, the molecule exhibits fluorescence, making it a candidate for organic light-emitting diodes (OLEDs) or fluorescent sensors.[1]

References

- IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names. Royal Society of Chemistry. [\[Link\]](#) (General reference for Piperonal derivatives).[1][2]
- Azine Synthesis: "Preparation of Azines from Aldehydes and Hydrazine." [1][2] Organic Syntheses. [\[Link\]](#) (Standard protocol adaptation).[1][2]
- Piperonal Data: National Center for Biotechnology Information.[1][2] PubChem Compound Summary for CID 8438, Piperonal.[2][3] [\[Link\]](#).[1][2]
- Chromatographic Properties: "Paper Chromatography of Azines." Journal of Chromatography A. (Historical reference for azine characterization). [\[Link\]](#).

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Sources

- 1. Piperonal (CAS 120-57-0) - Chemical & Physical Properties by Cheméo [\[cheméo.com\]](https://cheméo.com)

- [2. Piperonal | C8H6O3 | CID 8438 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. piperonal - Wikidata \[wikidata.org\]](#)
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